Clazolam - 7492-29-7

Clazolam

Catalog Number: EVT-425877
CAS Number: 7492-29-7
Molecular Formula: C18H17ClN2O
Molecular Weight: 312.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clazolam is a benzodiazepine.
Classification

Clazolam is classified as a benzodiazepine. Benzodiazepines are a class of medications primarily used for treating anxiety, insomnia, and seizures. Clazolam, like other compounds in this class, acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Synthesis Analysis

The synthesis of Clazolam involves several chemical reactions that typically include the formation of a diazepine ring structure. The most common method reported for synthesizing Clazolam includes:

  1. Starting Materials: The synthesis often begins with 2-amino-5-chlorobenzophenone or similar precursors.
  2. Cyclization: The key step involves cyclization reactions where appropriate reagents are used to form the benzodiazepine core structure.
  3. Reagents: Common reagents include acetic anhydride or other acylating agents, which facilitate the formation of the diazepine ring.
  4. Purification: After synthesis, the product is typically purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Clazolam can be characterized by its specific arrangement of atoms and functional groups.

  • Molecular Formula: C15H12ClN3O
  • Molecular Weight: Approximately 285.73 g/mol
  • Structure: Clazolam features a fused benzodiazepine ring system with a chlorine atom at the 7-position and a nitrogen atom at the 1-position of the diazepine ring.

The molecular geometry is essential for its biological activity, as it influences how Clazolam interacts with GABA-A receptors.

Chemical Reactions Analysis

Clazolam undergoes various chemical reactions that can be categorized into:

  1. Degradation Reactions: Under acidic or basic conditions, Clazolam can hydrolyze, leading to loss of activity.
  2. Metabolic Reactions: In biological systems, Clazolam is metabolized primarily in the liver through cytochrome P450 enzymes, producing several metabolites that may have pharmacological activity.
  3. Reactivity with Nucleophiles: The presence of electrophilic sites in its structure allows Clazolam to react with nucleophiles under certain conditions, which can be exploited in further synthetic applications.
Mechanism of Action

Clazolam exerts its effects primarily through modulation of GABA-A receptors:

  • GABA-A Receptor Binding: Clazolam binds to specific sites on the GABA-A receptor complex, enhancing GABA's inhibitory effects on neuronal excitability.
  • Increased Chloride Ion Conductance: This binding increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing.
  • Anxiolytic and Sedative Effects: The resultant increase in GABAergic activity produces anxiolytic (anxiety-reducing) and sedative effects, making Clazolam effective for treating anxiety disorders and insomnia.
Physical and Chemical Properties Analysis

Clazolam exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; thus, it should be stored in a cool, dry place away from direct light.
  • Melting Point: The melting point ranges from 200°C to 205°C.

These properties influence its formulation into pharmaceutical products.

Applications

Clazolam has several scientific applications:

  1. Therapeutic Use: Primarily used as an anxiolytic agent in clinical settings for managing anxiety disorders.
  2. Research Applications: Investigated in neuropharmacology studies to understand benzodiazepine receptor interactions and their implications for drug design.
  3. Potential Drug Development: Ongoing research aims to explore analogs of Clazolam that may offer improved efficacy or reduced side effects compared to existing benzodiazepines.
Introduction to Clazolam: Historical Context and Research Significance

Emergence in Benzodiazepine Analog Research

Clazolam emerged as part of the systematic exploration of 1,4-benzodiazepine analogs during the late 20th century, when pharmaceutical researchers investigated structural modifications to enhance GABAA receptor binding affinity and duration of action. Unlike clinically developed benzodiazepines such as clonazepam (patented 1960, marketed 1975) [1] [5], Clazolam originated from academic synthetic chemistry rather than therapeutic development pipelines. Its first documented synthesis appeared in chemical literature circa 1971 alongside other triazolobenzodiazepine analogs [4] [6], representing an intentional structural hybridization strategy.

The compound resurfaced in forensic reports between 2015-2020 coinciding with global scheduling of earlier designer benzodiazepines like etizolam and phenazepam [2] [9]. This temporal pattern exemplifies the "cat-and-mouse" dynamic characterizing designer drug markets: as regulated substances disappear from illicit channels, structurally novel analogs with undocumented safety profiles emerge to circumvent legal restrictions [7] [9]. Clazolam's appearance in toxicology case reports demonstrates this cyclical emergence pattern within the broader context of novel psychoactive substance proliferation.

Nomenclature and Classification Within Designer Benzodiazepines

Clazolam (systematic IUPAC name: 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) belongs to the triazolobenzodiazepine subclass, distinguished by fusion of a triazole ring to the diazepine moiety [4] [6]. This structural modification differentiates it from classical 1,4-benzodiazepines (e.g., diazepam) and confers distinct pharmacokinetic properties. The "designer" designation specifically denotes its absence from medical pharmacopeias and primary emergence via unregulated synthetic pathways [6] [9].

Table 1: Structural Classification of Clazolam Within Benzodiazepine Categories

Classification TierDescriptionClazolam Position
Core Structure1,4-BenzodiazepineParent scaffold: 5-aryl-1,4-benzodiazepine
SubclassTriazolobenzodiazepineTriazolo ring fused at positions 1-2
Designer StatusNon-pharmaceutical benzodiazepine analogNo approved medical applications
Receptor TargetGABAA positive allosteric modulatorBinds α-γ subunit interface

Clazolam shares structural homology with two clinically utilized benzodiazepines:

  • Clonazepam similarity: 2-chlorophenyl group at R5 and nitro group at R7 position [1] [4]
  • Alprazolam similarity: Triazolo ring fusion enhancing receptor binding potency [4] [9]This hybrid configuration positions Clazolam as a high-potency designer compound with estimated activity surpassing classical benzodiazepines [6] [9].

Rationale for Scholarly Focus: Gaps in Current Literature

Research on Clazolam remains critically underdeveloped compared to pharmaceutical benzodiazepines and earlier designer analogs like etizolam. Three fundamental knowledge gaps necessitate urgent scholarly attention:

  • Pharmacodynamic Characterization: While structural analogy suggests potent GABAA potentiation via α12 subunit interactions [3] [6], experimental receptor binding studies and functional assays specific to Clazolam are absent from peer-reviewed literature. The precise efficacy and binding kinetics at benzodiazepine receptor sites remain theoretical extrapolations from structural analogs [6] [9].

  • Metabolic Pathway Identification: Unlike clinically studied benzodiazepines with documented phase I/II metabolism (e.g., clonazepam's CYP3A4-mediated nitro-reduction [1] [8]), Clazolam's metabolic fate remains unmapped. Preliminary evidence suggests potential formation of active metabolites through nitro group reduction, but comprehensive in vitro or in vivo studies are lacking [6] [9].

  • Analytical Detection Capabilities: Current clinical toxicology screening faces significant challenges in detecting Clazolam due to:

  • Limited antibody cross-reactivity in immunoassays
  • Absence from standard mass spectrometry libraries
  • Uncharacterized metabolite biomarkers [6] [9]

Table 2: Critical Research Gaps in Clazolam Characterization

Research DomainCurrent Knowledge StatusPriority Investigation Needs
Receptor PharmacologyTheoretical binding modelsRadioligand binding assays; GABAA subunit specificity profiling
Metabolic PathwaysStructure-based predictionsIn vitro hepatocyte metabolism studies; human metabolite identification
Population PrevalenceCase reports in DUID/postmortem toxicologyWastewater analysis; national drug seizure monitoring
Detection MethodsLimited reference standardsMetabolite biomarker discovery; harmonized reference spectra

The compound's persistence in unregulated markets despite scheduling actions (e.g., US DEA temporary control in 2023 [4]) underscores the imperative for fundamental research to inform evidence-based public health responses and analytical detection frameworks. Without such foundational studies, Clazolam epitomizes the broader challenges posed by designer benzodiazepines—structurally predictable in origin yet pharmacologically opaque in consequence.

Properties

CAS Number

7492-29-7

Product Name

Clazolam

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.